molecular formula C52H52N2 B12840786 N1,N1,N6,N6-tetrakis(4-isopropylphenyl)pyrene-1,6-diamine

N1,N1,N6,N6-tetrakis(4-isopropylphenyl)pyrene-1,6-diamine

Cat. No.: B12840786
M. Wt: 705.0 g/mol
InChI Key: AXQGZVANICBQBW-UHFFFAOYSA-N
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Description

N1,N1,N6,N6-tetrakis(4-isopropylphenyl)pyrene-1,6-diamine is a complex organic compound with the molecular formula C52H52N2 and a molecular weight of 704.98 This compound is characterized by its unique structure, which includes a pyrene core substituted with four isopropylphenyl groups at the 1 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1,N6,N6-tetrakis(4-isopropylphenyl)pyrene-1,6-diamine typically involves the reaction of pyrene-1,6-diamine with 4-isopropylphenyl groups under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N1,N1,N6,N6-tetrakis(4-isopropylphenyl)pyrene-1,6-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated derivatives. Substitution reactions can result in a variety of substituted pyrene derivatives .

Scientific Research Applications

N1,N1,N6,N6-tetrakis(4-isopropylphenyl)pyrene-1,6-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1,N1,N6,N6-tetrakis(4-isopropylphenyl)pyrene-1,6-diamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N1,N6,N6-tetrakis(4-isopropylphenyl)pyrene-1,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C52H52N2

Molecular Weight

705.0 g/mol

IUPAC Name

1-N,1-N,6-N,6-N-tetrakis(4-propan-2-ylphenyl)pyrene-1,6-diamine

InChI

InChI=1S/C52H52N2/c1-33(2)37-9-21-43(22-10-37)53(44-23-11-38(12-24-44)34(3)4)49-31-19-41-18-30-48-50(32-20-42-17-29-47(49)51(41)52(42)48)54(45-25-13-39(14-26-45)35(5)6)46-27-15-40(16-28-46)36(7)8/h9-36H,1-8H3

InChI Key

AXQGZVANICBQBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)C)C3=C4C=CC5=C6C4=C(C=CC6=C(C=C5)N(C7=CC=C(C=C7)C(C)C)C8=CC=C(C=C8)C(C)C)C=C3

Origin of Product

United States

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